1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol
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Overview
Description
1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, with an ethanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol typically involves the reaction of 6-(trifluoromethyl)pyridine with an appropriate reagent to introduce the ethanol group. One common method involves the reduction of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone.
Reduction: Various alcohol derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This can lead to inhibition or modulation of the target’s activity, depending on the specific application .
Comparison with Similar Compounds
- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol
- 1-(6-(Trifluoromethyl)pyridin-4-yl)ethanol
- 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone
Uniqueness: 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol is unique due to the position of the trifluoromethyl group and the ethanol group on the pyridine ring. This specific arrangement can influence its reactivity and interactions with other molecules, making it distinct from its isomers and analogs .
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)6-3-2-4-7(12-6)8(9,10)11/h2-5,13H,1H3 |
InChI Key |
RKWWXCVMKXCMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC=C1)C(F)(F)F)O |
Origin of Product |
United States |
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